5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives . Industrial production methods typically involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include zinc/acetic acid for reduction and triphenylphosphine for other transformations . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, quinoline derivatives, including 5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile, are studied for their antimicrobial, anticancer, and antiviral properties . Industrial applications include its use in the production of dyes and materials .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV . These interactions inhibit DNA synthesis, leading to the rapid death of bacterial cells . The compound’s effects are mediated through specific pathways that disrupt cellular processes.
Comparison with Similar Compounds
5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile can be compared with other quinoline derivatives such as 5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione and 5-N-piperazinylbenzimidazo[1,2-a]quinoline-6-carbonitrile . These compounds share similar biological activities but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its fluorine substitution, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C10H5FN2O |
---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
5-fluoro-2-oxo-1H-quinoline-8-carbonitrile |
InChI |
InChI=1S/C10H5FN2O/c11-8-3-1-6(5-12)10-7(8)2-4-9(14)13-10/h1-4H,(H,13,14) |
InChI Key |
ITYCWBAQEIBUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=O)NC2=C1C#N)F |
Origin of Product |
United States |
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